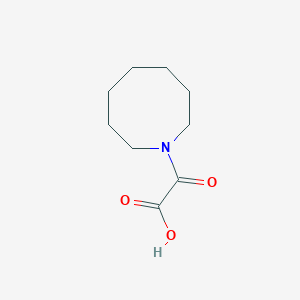

Azocan-1-yl(oxo)acetic acid

Übersicht

Beschreibung

Azocan-1-yl(oxo)acetic acid is a chemical compound with the molecular formula C₉H₁₅NO₃ and a molecular weight of 185.22 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . The compound is characterized by its unique structure, which includes an azocane ring and an oxoacetic acid moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of Azocan-1-yl(oxo)acetic acid typically involves the oxidation of Azocan-1-yl(triphenyl) with an oxidant . This method is relatively straightforward and yields the desired product with high purity.

Industrial Production Methods: . The production process likely involves standard organic synthesis techniques, including purification and quality control measures to ensure high purity and consistency.

Analyse Chemischer Reaktionen

Types of Reactions: Azocan-1-yl(oxo)acetic acid can undergo several types of chemical reactions, including:

Oxidation: The compound can be further oxidized to form various derivatives.

Reduction: Reduction reactions can modify the oxoacetic acid moiety.

Substitution: The azocane ring can participate in substitution reactions, leading to the formation of different analogs.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidants such as potassium permanganate or chromium trioxide can be used.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution Reagents: Halogenating agents or nucleophiles can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or aldehydes.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Azocan-1-yl(oxo)acetic acid features an azocane ring structure combined with an oxoacetic acid moiety. This unique combination allows the compound to participate in various chemical reactions typical of both carboxylic acids and amides. The chemical behavior includes:

- Reactions : The compound can undergo oxidation, reduction, and nucleophilic substitution.

- Functional Groups : The presence of both oxo and amino groups contributes to its reactivity and potential biological activity.

Chemistry

This compound serves as a building block for synthesizing more complex molecules. It is particularly valuable in the development of heterocyclic compounds, which are essential in medicinal chemistry.

Synthesis Methods :

- Synthetic Routes : Common methods include reacting azocane derivatives with oxalyl chloride under basic conditions.

- Industrial Production : Continuous flow reactors are employed for large-scale production, ensuring consistent quality and yield.

Biology

The compound exhibits significant biological activity , making it a candidate for further pharmacological investigations.

Biological Activities :

-

Antimicrobial Properties : Studies have shown that this compound demonstrates antibacterial effects against strains such as Staphylococcus aureus and Pseudomonas aeruginosa.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Pseudomonas aeruginosa 64 µg/mL - Anti-inflammatory Effects : Preliminary research suggests potential anti-inflammatory properties, warranting further exploration in therapeutic contexts.

Medicine

In medicinal chemistry, this compound is being investigated as a pharmaceutical intermediate . Its potential applications include:

- Development of new anti-inflammatory drugs.

- Exploration as an antimicrobial agent in treating infections.

Research is ongoing to elucidate its mechanisms of action, which may involve interaction with specific receptors or enzymes within biological systems.

Case Study 1: Antimicrobial Activity

A study evaluating the antimicrobial efficacy of this compound highlighted its effectiveness against various bacterial strains. The mechanism was found to disrupt bacterial cell membranes, leading to cell lysis.

Case Study 2: Anti-inflammatory Research

Research conducted on the anti-inflammatory properties of this compound demonstrated promising results in reducing inflammation markers in vitro. Further studies are needed to confirm these effects in vivo.

Wirkmechanismus

The mechanism of action of Azocan-1-yl(oxo)acetic acid involves its interaction with various molecular targets. The azocane ring and oxoacetic acid moiety can participate in binding interactions with proteins and enzymes, influencing their activity and function. The specific pathways involved depend on the context of its use, such as in biochemical assays or drug development.

Vergleich Mit ähnlichen Verbindungen

Azocane-1-carboxylic acid: Similar structure but lacks the oxo group.

Azocan-1-ylacetic acid: Similar but without the oxo group on the acetic acid moiety.

Uniqueness: Azocan-1-yl(oxo)acetic acid is unique due to the presence of both the azocane ring and the oxoacetic acid moiety, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific research applications where these functional groups are required.

Biologische Aktivität

Azocan-1-yl(oxo)acetic acid is a compound with significant potential in biological research, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 185.22 g/mol. Its structure includes an azocane ring—a saturated nitrogen-containing heterocycle—combined with an oxoacetic acid moiety. This unique combination contributes to its distinct chemical properties and biological activities.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The azocane ring and the oxoacetic acid group facilitate binding interactions with proteins and enzymes, potentially influencing their functions. Preliminary studies suggest that this compound may exhibit anti-inflammatory , analgesic , and antimicrobial properties, although comprehensive investigations are still required to fully elucidate these effects .

Biological Activity Overview

- Anti-inflammatory Effects : Initial studies indicate that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.

- Analgesic Properties : The compound has shown potential in pain relief mechanisms, possibly through modulation of pain pathways.

- Antimicrobial Activity : Preliminary assessments suggest antimicrobial effects, warranting further exploration into its efficacy against various pathogens.

In Vitro Studies

In vitro studies have been conducted to assess the anti-inflammatory activity of this compound. The following table summarizes key findings from these studies:

Case Studies

A few case studies highlight the therapeutic potential of this compound:

- Case Study 1 : A murine model demonstrated that administration of this compound resulted in a significant reduction in paw swelling, suggesting effective anti-inflammatory properties.

- Case Study 2 : In a pharmacokinetic study, the compound exhibited favorable absorption and distribution characteristics, indicating potential for systemic use in therapeutic applications.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Azocane-1-carboxylic acid | Lacks oxo group | Limited biological activity due to simpler structure |

| 2-(Pyrrolidin-1-yl)acetic acid | Contains pyrrolidine ring | Enhanced solubility but different reactivity profile |

This compound stands out due to its nitrogen-containing heterocycle combined with an oxo group, which may enhance its biological activity compared to simpler analogs .

Eigenschaften

IUPAC Name |

2-(azocan-1-yl)-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c11-8(9(12)13)10-6-4-2-1-3-5-7-10/h1-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOSNZTMEKBYIQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CCC1)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901266713 | |

| Record name | 1(2H)-Azocineacetic acid, hexahydro-α-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901266713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142202-56-9 | |

| Record name | 1(2H)-Azocineacetic acid, hexahydro-α-oxo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142202-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1(2H)-Azocineacetic acid, hexahydro-α-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901266713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.